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Compound of Interest

Compound Name: Chloromethyldimethylethoxysilane

CAS No.: 13508-53-7

Cat. No.: B084214

Get Quote

CAS Registry Number: 13508-53-7 Molecular Formula:

Molecular Weight: 152.69 g/mol

Introduction & Application Context
Chloromethyldimethylethoxysilane (CMDMES) is a bifunctional organosilane acting as a

critical intermediate in the synthesis of pharmaceutical linkers and surface modifiers. Its utility

stems from its orthogonal reactivity: the hydrolyzable ethoxy group (

) allows for anchoring to hydroxylated surfaces or sol-gel polymerization, while the chloromethyl
group (

) serves as an electrophilic handle for nucleophilic substitution (e.g., with amines or thiols).

Senior Scientist Note: The analytical challenge with CMDMES is its moisture sensitivity. The

bond is susceptible to hydrolysis, releasing ethanol and forming the corresponding silanol,
which rapidly condenses into 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane. This guide
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prioritizes distinguishing the pure reagent from its hydrolysis degradation products.

Structural Analysis & Theoretical Basis
The molecule consists of a central tetrahedral silicon atom coordinated to two methyl groups,

one chloromethyl group, and one ethoxy group.

Connectivity & Electronic Environment
Silicon Center: Electron-deficient due to the electronegative oxygen and the inductive effect

of the chloromethyl group.

Chloromethyl Moiety: The chlorine atom desheilds the adjacent methylene protons, shifting

them downfield in NMR compared to standard alkylsilanes.

Ethoxy Group: Provides a characteristic spin system (triplet/quartet) in

H NMR, serving as an internal integral reference.

Nuclear Magnetic Resonance (NMR) Profiling[1][2]
Protocol: All spectra should be acquired in anhydrous

(stored over 4Å molecular sieves) to prevent in-tube hydrolysis.

H NMR Data (300/400 MHz, )
The proton spectrum is characterized by three distinct regions.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084214?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(

, ppm)

Multiplicity Integral Assignment
Structural
Fragment

0.23 Singlet (s) 6H Dimethylsilyl

1.21
Triplet (t,

Hz)
3H Ethoxy (Methyl)

2.86 Singlet (s) 2H Chloromethyl

3.72
Quartet (q,

Hz)
2H

Ethoxy

(Methylene)

Diagnostic Insight:

Purity Check: If you observe a triplet at

1.25 ppm and a quartet at

3.72 ppm (shifted slightly), coupled with a broad singlet near

1-2 ppm (

), your sample has hydrolyzed to release free Ethanol.

Degradation: A new singlet appearing near

0.30 ppm indicates the formation of the disiloxane dimer (

).

C NMR Data (75/100 MHz, )
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Chemical Shift (

, ppm)
Assignment Notes

-3.5
Upfield shift typical of

methylsilanes.

18.4 Typical methyl resonance.

29.8 Deshielded by Chlorine.

59.2 Characteristic alkoxy carbon.

Si NMR (DEPT/IGated)
Shift:

18.0 - 22.0 ppm.

Note: The chloromethyl group exerts an electron-withdrawing effect, generally shifting the Si

resonance downfield compared to trimethylsilyl derivatives.

Vibrational Spectroscopy (FT-IR)
Method: Liquid film between NaCl or KBr plates (Neat).
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Wavenumber (

)
Intensity Assignment Functional Group

2970 - 2900 Medium Alkyl C-H stretch

1260 Strong
symmetric

deformation

(Diagnostic)

1080 - 1110 Very Strong
Siloxane/Ether stretch

(Broad)

800 - 850 Strong Silicon-Carbon stretch

700 - 750 Medium
Carbon-Chlorine

stretch

Self-Validating Check: The absence of a broad band at 3200-3500

confirms the absence of Silanol (

) or Ethanol impurities.

Mass Spectrometry (MS) & Fragmentation[4][5][6]
Technique: Electron Ionization (EI), 70 eV. Isotopic Pattern: The presence of one Chlorine atom

results in a characteristic M and M+2 peak ratio of roughly 3:1.

Fragmentation Pathway Analysis
The molecular ion (

) is often weak. The fragmentation is driven by alpha-cleavage relative to the silicon or loss of
the alkoxy group.

152/154 (

): Molecular ion (Weak/Trace).

123/125 (
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): Loss of Ethyl group (

). Base peak candidate.

117 (

): Loss of Chlorine (Rare in EI, usually retains Cl).

103 (

): Loss of Chloromethyl group (

).

75 (

): Rearrangement ion common in ethoxysilanes.

Visualization: MS Fragmentation Logic

Molecular Ion (M+)
m/z 152/154

(Trace)

Loss of Ethyl
[M - C2H5]+
m/z 123/125

- 29 Da (Ethyl)

Loss of Ethoxy
[M - OEt]+

m/z 107/109

- 45 Da (Ethoxy)

Loss of Chloromethyl
[M - CH2Cl]+

m/z 107

- 49 Da (CH2Cl)

Click to download full resolution via product page

Figure 1: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry for

CMDMES.

Analytical Workflow & Quality Control
To ensure data integrity in drug development pipelines, the following decision tree should be

applied to every batch of CMDMES.
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Raw CMDMES Sample Visual Inspection
(Clear Liquid?)

1H NMR (CDCl3)
Anhydrous

If Clear Triplet @ 1.2 ppm
Quartet @ 3.7 ppm?

Broad OH peak
@ 1-2 ppm?Yes

FAIL:
Incorrect Structure

No

PASS:
Proceed to SynthesisNo

FAIL:
Hydrolysis Detected

(Contains EtOH)

Yes

Click to download full resolution via product page

Figure 2: Quality Control Decision Tree for validating CMDMES purity prior to synthesis.

Experimental Protocol: Sample Preparation
Objective: Obtain high-resolution NMR data without introducing hydrolysis artifacts.

Glassware Prep: Oven-dry NMR tubes at 110°C for >1 hour. Flush with Nitrogen (

) while cooling.

Solvent: Use

(99.8% D) containing 0.03% v/v TMS. Crucial: The solvent must be stored over activated 4Å
molecular sieves for at least 24 hours prior to use.

Sampling:

Flush the CMDMES container with inert gas before opening.

Withdraw ~20

of sample using a dry glass syringe.

Dissolve in 0.6 mL of the dry

.

Acquisition: Run the spectrum immediately. Do not leave the tube sitting overnight, as

moisture can diffuse through plastic caps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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